molecular formula C15H18N2O5 B2933410 Proxyfan oxalate

Proxyfan oxalate

Cat. No.: B2933410
M. Wt: 306.31 g/mol
InChI Key: QVMZCQMJBQSPSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Proxyfan oxalate is a high-affinity ligand for histamine H3 receptors. It acts as a protean agonist, meaning its activity can range from full agonist to inverse agonist depending on the system used. This compound has been extensively studied for its potential therapeutic applications, particularly in the fields of neurology and pharmacology .

Preparation Methods

The synthesis of proxyfan oxalate involves several steps. The primary synthetic route includes the reaction of 4-(3-phenylmethoxy)propyl-1H-imidazole with oxalic acid. The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and water, with the reaction being carried out at controlled temperatures .

Chemical Reactions Analysis

Proxyfan oxalate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: this compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Proxyfan oxalate has a wide range of scientific research applications:

Mechanism of Action

Proxyfan oxalate acts on histamine H3 receptors, which are G-protein-coupled receptors involved in the regulation of neurotransmitter release. The compound can function as a full agonist, partial agonist, or inverse agonist, depending on the receptor conformation and the cellular environment. This versatility makes it a valuable tool for studying receptor pharmacology and signaling pathways .

Comparison with Similar Compounds

Proxyfan oxalate is unique in its ability to act as a protean agonist. Similar compounds include:

    Thioperamide: An inverse agonist at histamine H3 receptors.

    Imetit: A full agonist at histamine H3 receptors.

    Clobenpropit: A potent antagonist at histamine H3 receptors.

Compared to these compounds, this compound’s ability to exhibit a range of activities makes it particularly useful for research purposes .

Properties

Molecular Formula

C15H18N2O5

Molecular Weight

306.31 g/mol

IUPAC Name

oxalic acid;5-(3-phenylmethoxypropyl)-1H-imidazole

InChI

InChI=1S/C13H16N2O.C2H2O4/c1-2-5-12(6-3-1)10-16-8-4-7-13-9-14-11-15-13;3-1(4)2(5)6/h1-3,5-6,9,11H,4,7-8,10H2,(H,14,15);(H,3,4)(H,5,6)

InChI Key

QVMZCQMJBQSPSW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COCCCC2=CN=CN2.C(=O)(C(=O)O)O

Canonical SMILES

C1=CC=C(C=C1)COCCCC2=CN=CN2.C(=O)(C(=O)O)O

solubility

not available

Origin of Product

United States

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